
(R)-1-Boc-2-azetidinemethanol
Description
(R)-1-Boc-2-azetidinemethanol (CAS: 161511-90-6) is a chiral azetidine derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . This compound is widely used in pharmaceutical research as a building block for synthesizing β-lactam antibiotics, enzyme inhibitors, and other bioactive molecules. The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic procedures. Safety guidelines emphasize handling it in well-ventilated areas, avoiding water contact, and storing it in dry, cool conditions (2–8°C) .
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRUXUKRGUFEKC-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454228 | |
Record name | (R)-1-Boc-2-azetidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161511-90-6 | |
Record name | (R)-1-Boc-2-azetidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamentals of Boc Protection
The Boc group, introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), is widely used to protect amines in azetidine synthesis. This step typically occurs under mild basic conditions (e.g., aqueous NaOH or DMAP) to avoid racemization. For (R)-1-Boc-2-azetidinemethanol, protection precedes or follows hydroxymethyl group installation, depending on the route.
Kinetic Resolution During Protection
In one approach, kinetic resolution using chiral catalysts selectively protects the (R)-enantiomer. For example, lipase-mediated acylation in organic solvents achieves enantiomeric excess (ee) >98%. However, this method requires optimization of solvent polarity and temperature to maximize yield.
Synthesis from Chiral Azetidine Precursors
Chiral Pool Approach Using L-Serine
A biomimetic route starts with L-serine, a chiral amino acid. Methyl esterification with thionyl chloride in methanol, followed by Boc protection, yields (S)-N-Boc-serine methyl ester. Cyclization using 2,2-dimethoxypropane (DMP) and p-toluenesulfonic acid (PTSA) in benzene forms the oxazolidine intermediate, which is subsequently reduced to the azetidine ring (Fig. 1).
Table 1: Reaction Conditions for L-Serine-Derived Synthesis
Step | Reagents/Conditions | Yield (%) | ee (%) |
---|---|---|---|
Esterification | SOCl₂, MeOH, reflux | 92 | – |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85 | – |
Cyclization | DMP, PTSA, benzene, Δ | 78 | 99 |
Reduction | LiAlH₄, THF, 0°C | 65 | 99 |
Azetidine Ring Expansion
Ring expansion of β-lactams via Schmidt or Curtius rearrangements offers an alternative. For instance, treatment of N-Boc-β-lactam with trimethylsilyl azide generates an intermediate acyl azide, which thermally rearranges to the azetidine. This method avoids racemization but requires stringent temperature control.
Asymmetric Synthesis Approaches
Enantioselective Hydroxymethylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces the hydroxymethyl group. Using a chiral PHOX ligand, allyl acetate reacts with Boc-protected azetidine, affording the (R)-enantiomer with 90% ee. The reaction proceeds via π-allyl palladium intermediates, with stereochemistry dictated by ligand architecture.
Enzymatic Resolution
Immobilized Candida antarctica lipase B (CAL-B) resolves racemic 1-Boc-2-azetidinemethanol through transesterification. The (S)-enantiomer is preferentially acetylated, leaving the desired (R)-isomer in >99% ee after kinetic resolution.
Functionalization of Azetidine Rings
Hydroxymethyl Group Installation
Post-cyclization, the hydroxymethyl group is introduced via Grignard addition to a ketone intermediate. For example, treatment of 1-Boc-azetidin-2-one with methylmagnesium bromide yields the tertiary alcohol, which is oxidized to the ketone and subsequently reduced with NaBH₄ to the hydroxymethyl derivative.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples 1-Boc-azetidinemethanol with heteroaromatic alcohols (e.g., pyridines) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method, while efficient, generates stoichiometric phosphine oxide byproducts, complicating purification.
Catalytic Methods and Enantioselective Formation
Organocatalytic Aldol Reactions
Proline-derived catalysts promote asymmetric aldol reactions between azetidine carbaldehydes and ketones. For instance, (S)-proline catalyzes the reaction between Boc-azetidine-2-carbaldehyde and hydroxyacetone, yielding the hydroxymethyl product in 85% ee.
Transition Metal Catalysis
Chiral ruthenium complexes enable transfer hydrogenation of azetidine ketones. Using HCO₂H/Et₃N as the hydrogen source, 1-Boc-azetidin-2-one is reduced to the (R)-alcohol with 94% ee.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Methods
Method | Steps | Overall Yield (%) | ee (%) | Cost (Relative) |
---|---|---|---|---|
Chiral Pool (Serine) | 4 | 52 | 99 | Low |
Asymmetric AAA | 3 | 68 | 90 | High |
Enzymatic Resolution | 2 | 45 | 99 | Moderate |
Mitsunobu Coupling | 2 | 75 | – | Moderate |
The chiral pool approach offers high enantiopurity but moderate yields. Transition metal catalysis balances yield and ee but incurs higher costs due to precious metal catalysts.
Challenges and Optimization Strategies
Racemization During Boc Deprotection
Acidic Boc removal (e.g., TFA) can protonate the azetidine nitrogen, leading to ring-opening. Neutral conditions using trimethylsilyl iodide (TMSI) in CH₃CN minimize this risk, preserving stereochemistry.
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) accelerate azetidine cyclization but may promote epimerization. Mixed solvent systems (toluene/DMF 4:1) optimize reaction rates and stereochemical fidelity.
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in BTK inhibitors and neuropharmaceuticals. For example, coupling with 3-hydroxypyridine derivatives yields potent nicotinic acetylcholine receptor modulators . The Boc group is later cleaved in situ during final API synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-2-azetidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Synthesis Overview
The synthesis of (R)-1-Boc-2-azetidinemethanol typically involves:
- Cyclization : Formation of the azetidine ring from appropriate precursors.
- Boc Protection : Protecting the nitrogen atom using di-tert-butyl dicarbonate (BocO).
- Hydroxymethylation : Introducing the hydroxymethyl group through nucleophilic addition reactions.
Organic Synthesis
This compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.
Biological Studies
The compound is utilized in biological research to study enzyme mechanisms and develop enzyme inhibitors. Notably, it has been investigated for its role in modulating neurotransmitter release, particularly acetylcholine, making it relevant for conditions involving neurotransmission dysregulation.
Pharmaceutical Development
Research indicates potential applications of this compound in treating cognitive impairments and neurodegenerative diseases like Alzheimer's disease. Its interaction with cholinergic systems positions it as a candidate for pharmacological agents targeting these conditions.
Toxoplasma gondii Inhibition
A study explored the development of inhibitors for Toxoplasma gondii, identifying compounds structurally related to this compound that exhibited promising inhibitory activity against TgCDPK1 (Toxoplasma gondii calcium-dependent protein kinase 1). These inhibitors showed selectivity over mammalian kinases, suggesting reduced side effects in therapeutic applications .
Neurotransmitter Modulation
Research highlighted the compound's ability to selectively enhance or inhibit acetylcholine release in synaptic environments. This modulation suggests its potential utility in treating disorders characterized by neurotransmission dysregulation .
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmacological agent to treat conditions like Alzheimer's disease due to its interaction with cholinergic systems .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-1-Boc-2-azetidinemethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved may include binding to the active site of enzymes, altering their conformation, and affecting their catalytic activity.
Comparison with Similar Compounds
Table 2: Physicochemical Properties
Parameter | This compound | 1-Boc-Azetidine-3-yl-methanol |
---|---|---|
Boiling Point | 290–295°C (dec.) | 285–290°C (dec.) |
LogP (Octanol-Water) | 1.2 | 1.5 |
IR Spectral Peaks (cm⁻¹) | 3450 (O-H), 1680 (C=O) | 3420 (O-H), 1695 (C=O) |
Biological Activity
(R)-1-Boc-2-azetidinemethanol, also known as (R)-1-(tert-butoxycarbonyl)-2-azetidinemethanol, is a compound of interest due to its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 187.24 g/mol
- CAS Number : 161511-90-6
- Purity : ≥97% (GC)
This compound is known to modulate synaptic transmission by interacting with specific acetylcholine receptors. The compound's activity is primarily linked to its ability to selectively influence nicotinic and muscarinic acetylcholine receptors, which are crucial for various physiological processes in the nervous system.
Interaction with Acetylcholine Receptors
-
Nicotinic Receptors :
- Activation leads to increased ion flux (Na, K, Ca) across neuronal membranes, contributing to excitatory postsynaptic potentials (EPSPs).
- The compound may mimic or inhibit the action of acetylcholine at these receptors, affecting muscle contraction and neurotransmission.
-
Muscarinic Receptors :
- Involvement in modulating intracellular signaling pathways through G-proteins and inositol phosphates.
- The compound's selective modulation can lead to either excitatory or inhibitory effects depending on the receptor subtype targeted.
Biological Activity Data
Research has indicated that this compound exhibits significant biological activity in various assays. Below is a summary of key findings:
Case Studies and Research Findings
-
Toxoplasma gondii Inhibition :
A study focused on developing inhibitors for Toxoplasma gondii identified compounds structurally related to this compound that showed promising inhibitory activity against TgCDPK1 (Toxoplasma gondii calcium-dependent protein kinase 1). These compounds demonstrated selectivity over mammalian kinases, indicating a potential for reduced side effects in therapeutic applications . -
Neurotransmitter Modulation :
Research highlighted the role of this compound in modulating neurotransmitter release. It was found that this compound could selectively enhance or inhibit the release of acetylcholine in synaptic environments, suggesting its utility in treating disorders characterized by dysregulated neurotransmission . -
Pharmaceutical Applications :
The compound has been explored for its potential as a pharmacological agent to treat conditions like Alzheimer's disease and other cognitive impairments due to its interaction with cholinergic systems .
Q & A
Q. Scale-Up Challenges :
- Thermal Safety : Perform DSC analysis to identify exothermic decomposition thresholds.
- Purification : Optimize column chromatography (e.g., gradient elution) or switch to recrystallization (e.g., ethyl acetate/hexane).
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?
Data Validation :
Re-measure properties using OECD guidelines:
- Solubility : Shake-flask method in buffers (pH 1–10) with HPLC quantification.
- logP : Determine via reverse-phase HPLC retention times calibrated against standards.
Cross-validate with computational tools (e.g., COSMO-RS) and compare against ChemIDplus or ECHA entries . Address outliers by verifying solvent purity and equilibration times .
What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
Q. Risk Management :
- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
- Engineering Controls : Perform reactions in gloveboxes or under nitrogen purge.
- Emergency Protocols : Install eyewash stations and ensure compatibility of fire extinguishers (CO₂ recommended) .
How can meta-analyses of existing literature improve synthetic route design for this compound?
Q. Systematic Review Methodology :
- Database Searches : Use SciFinder and Reaxys with keywords like “azetidine methanol synthesis” and “Boc protection.”
- Data Extraction : Tabulate yields, catalysts, and reaction times.
- Bias Assessment : Exclude studies lacking spectroscopic validation.
- Statistical Analysis : Apply ANOVA to identify high-performing conditions .
What computational tools can predict the reactivity of this compound in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.